5,5-dimethyl-4-(pyrrolidin-1-yl)furan-2(5H)-one
Overview
Description
5,5-dimethyl-4-(pyrrolidin-1-yl)furan-2(5H)-one is a chemical compound that belongs to the class of furan derivatives It is characterized by a furan ring substituted with a pyrrolidine group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-dimethyl-4-(pyrrolidin-1-yl)furan-2(5H)-one typically involves the reaction of furan derivatives with pyrrolidine under specific conditions. One common method includes the use of a furan ring precursor, which undergoes a substitution reaction with pyrrolidine in the presence of a catalyst. The reaction conditions often involve moderate temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
5,5-dimethyl-4-(pyrrolidin-1-yl)furan-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of reduced furan derivatives.
Substitution: The pyrrolidine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan carboxylic acids, while reduction can produce furan alcohols.
Scientific Research Applications
5,5-dimethyl-4-(pyrrolidin-1-yl)furan-2(5H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 5,5-dimethyl-4-(pyrrolidin-1-yl)furan-2(5H)-one involves its interaction with specific molecular targets and pathways. The pyrrolidine group can interact with biological receptors, potentially leading to various biological effects. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may interact with enzymes or receptors involved in metabolic processes.
Comparison with Similar Compounds
Similar Compounds
5,5-dimethyl-4-(piperidin-1-yl)furan-2(5H)-one: Similar structure with a piperidine group instead of pyrrolidine.
5,5-dimethyl-4-(morpholin-1-yl)furan-2(5H)-one: Contains a morpholine group in place of pyrrolidine.
Uniqueness
5,5-dimethyl-4-(pyrrolidin-1-yl)furan-2(5H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a furan ring with a pyrrolidine group makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
5,5-dimethyl-4-pyrrolidin-1-ylfuran-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-10(2)8(7-9(12)13-10)11-5-3-4-6-11/h7H,3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYEIQIMHHODCNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=CC(=O)O1)N2CCCC2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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